(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride
Overview
Description
“(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride” is a chemical compound with the molecular formula C6H9NOS. It has a molecular weight of 143.21 . This compound is also known by other names such as 2-Thiazolemethanol, 4,5-dimethyl-, and (4,5-DiMethylthiazol-2-yl)Methanol .
Molecular Structure Analysis
Thiazoles, including “(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride”, are planar and characterized by significant pi-electron delocalization, which contributes to their aromaticity . The C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to nucleophilic substitution .Physical And Chemical Properties Analysis
“(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride” has a melting point of 44-45 °C and a boiling point of 144-146 °C under a pressure of 17 Torr . Its density is predicted to be 1.208±0.06 g/cm3 . The compound is recommended to be stored at a temperature of 2-8°C .Scientific Research Applications
Molecular Aggregation and Magnetic Properties
- Hydrochloride crystals based on structural variants of (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride have been studied for their structural and magnetic properties. The relationship between the magnetic properties and crystal-stacking structures of these crystals was investigated, revealing unique magnetic behaviors and supramolecular interactions (Yong, Zhang, & She, 2013).
Solvent Effects on Molecular Aggregation
- The impact of solvents on the molecular aggregation of compounds similar to (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride was explored, highlighting the significant role of solvent type in the aggregation processes and fluorescence properties of these compounds (Matwijczuk et al., 2016).
Catalytic and Synthetic Applications
- (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride and its derivatives have been utilized in catalytic applications. For example, a study on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y highlighted its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
Fluorophore Development
- Research has been conducted on the development of fluorophores containing the thiazoline chromophore, a structural component related to (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride, for selective detection of metal ions like aluminum (III), highlighting their potential use in biological applications (Lambert et al., 2000).
Safety And Hazards
properties
IUPAC Name |
(4,5-dimethyl-1,3-thiazol-2-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS.ClH/c1-4-5(2)9-6(3-8)7-4;/h8H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPUAIBEKAAUBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CO)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride | |
CAS RN |
1609401-24-2 | |
Record name | 2-Thiazolemethanol, 4,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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